molecular formula C10H15NO B148446 5-(Hex-5-en-1-yl)-3-methylisoxazole CAS No. 134836-81-0

5-(Hex-5-en-1-yl)-3-methylisoxazole

Cat. No. B148446
M. Wt: 165.23 g/mol
InChI Key: OMCWPEBFGXKROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hex-5-en-1-yl)-3-methylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isoxazole family, which is a class of organic compounds that have a five-membered ring containing both nitrogen and oxygen atoms.

Mechanism Of Action

The exact mechanism of action of 5-(Hex-5-en-1-yl)-3-methylisoxazole is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB signaling pathway, the MAPK signaling pathway, and the PI3K/Akt/mTOR signaling pathway.

Biochemical And Physiological Effects

5-(Hex-5-en-1-yl)-3-methylisoxazole has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(Hex-5-en-1-yl)-3-methylisoxazole is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to exercise caution when handling this compound and to use appropriate safety measures.

Future Directions

There are several future directions for research on 5-(Hex-5-en-1-yl)-3-methylisoxazole. One area of interest is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety profile.

Synthesis Methods

The synthesis of 5-(Hex-5-en-1-yl)-3-methylisoxazole involves the reaction of 5-hexen-1-ol with 3-methylisoxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain a pure compound. This method has been reported to yield high purity and high yield of the desired product.

Scientific Research Applications

5-(Hex-5-en-1-yl)-3-methylisoxazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been shown to possess antitumor, anti-inflammatory, and antibacterial properties. In addition, it has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

134836-81-0

Product Name

5-(Hex-5-en-1-yl)-3-methylisoxazole

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-hex-5-enyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-3-4-5-6-7-10-8-9(2)11-12-10/h3,8H,1,4-7H2,2H3

InChI Key

OMCWPEBFGXKROJ-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCCC=C

Canonical SMILES

CC1=NOC(=C1)CCCCC=C

synonyms

Isoxazole, 5-(5-hexenyl)-3-methyl- (9CI)

Origin of Product

United States

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